molecular formula C22H21N3O3S2 B3017773 N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851719-36-3

N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B3017773
CAS RN: 851719-36-3
M. Wt: 439.55
InChI Key: PYJUZVOMJWWNNM-UHFFFAOYSA-N
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Description

The compound N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic molecule that likely contains a methanesulfonamide moiety as part of its structure. This functional group is known for its role in medicinal chemistry due to its polar nature and ability to improve the solubility of compounds. The molecule also appears to contain a pyrazole ring, a common feature in pharmaceuticals, which can interact with various biological targets. The presence of a thiophene ring suggests potential for electronic conjugation and aromaticity, which could affect the molecule's reactivity and binding properties.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of related N-phenylmethanesulfonamides has been achieved through reactions involving oxidation agents, as described in the synthesis of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides . This suggests that the synthesis of the compound may also involve oxidation steps, possibly in the presence of radicals or peracids.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These techniques are essential for confirming the identity and purity of the compound. For example, the structure of a related compound, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, was fully characterized using these methods .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The methanesulfonamide group is typically stable under a variety of conditions but can undergo reactions such as nucleophilic substitution. The pyrazole and thiophene rings may participate in electrophilic aromatic substitution reactions due to their electron-rich nature. The presence of a benzoyl group could also introduce additional reactivity, potentially through acyl substitution mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, melting point, and stability. The polar sulfonamide group would likely enhance the solubility of the compound in polar solvents, while the aromatic systems could contribute to its overall stability. The compound's melting point would be influenced by its molecular structure, with a higher degree of symmetry and intermolecular interactions leading to a higher melting point.

properties

IUPAC Name

N-[3-[2-(2-methylbenzoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-15-7-3-4-10-18(15)22(26)25-20(21-11-6-12-29-21)14-19(23-25)16-8-5-9-17(13-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJUZVOMJWWNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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